n,n-Dimethyl-3-(methylsulfanyl)propanamide

Description

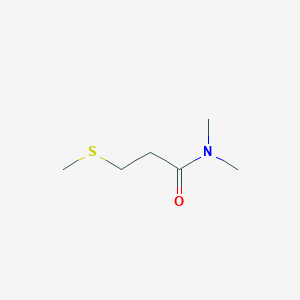

N,N-Dimethyl-3-(methylsulfanyl)propanamide (CAS: 1343884-98-9) is a sulfur-containing propanamide derivative characterized by a dimethylamide group at the terminal position and a methylsulfanyl (SCH₃) moiety at the third carbon of the propanamide backbone. This compound is utilized in synthetic chemistry and pharmaceutical research, particularly as a building block for bioactive molecules . Its structure confers unique physicochemical properties, including moderate lipophilicity due to the sulfur atom and polar amide group, which influence solubility and reactivity.

Properties

IUPAC Name |

N,N-dimethyl-3-methylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXVNRSWSDSJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343884-98-9 | |

| Record name | N,N-dimethyl-3-(methylsulfanyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Dimethyl-3-(methylsulfanyl)propanamide typically involves the reaction of 3-(methylsulfanyl)propanoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond . The reaction can be represented as follows:

3-(methylsulfanyl)propanoic acid+dimethylamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n,n-Dimethyl-3-(methylsulfanyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Recent studies have indicated that n,n-Dimethyl-3-(methylsulfanyl)propanamide exhibits significant anticancer properties. For example, research has demonstrated its efficacy against melanoma and prostate cancer cell lines, showing promise as a potential therapeutic agent in oncology . The compound's mechanism of action is believed to involve the inhibition of specific cellular pathways that promote cancer cell proliferation.

2. Solvent Properties

The compound serves as an effective solvent for various chemical reactions and processes. Its ability to dissolve a wide range of substances makes it suitable for use in polymer chemistry, particularly in the synthesis of polymers such as polyimide and polyamide-imide. This characteristic positions this compound as a viable alternative to more toxic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) .

3. Agricultural Applications

In agricultural settings, this compound has been evaluated for its role as an inert ingredient in pesticide formulations. The Environmental Protection Agency (EPA) has assessed its safety profile and established tolerance exemptions for its use in agricultural products . This approval underscores its potential utility in enhancing agricultural productivity while ensuring safety for consumers.

Case Studies

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(methylsulfanyl)propanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Sulfur Modifications

a) 3-(Ethylsulfanyl)-N,N-dimethylpropanamide (CAS: CID 90339143)

- Structure : Replaces the methylsulfanyl (SCH₃) group with an ethylsulfanyl (SC₂H₅) moiety.

- Properties: Increased molecular weight (C₇H₁₅NOS vs.

- Applications : Used in collision cross-section studies for mass spectrometry, highlighting structural flexibility differences compared to the methylsulfanyl analogue .

b) (2R)-N,3-Diphenyl-2-sulfanylpropanamide (V85)

- Structure : Features a sulfanyl (SH) group at the second carbon and aromatic phenyl substituents.

- Properties : Higher steric hindrance and aromaticity reduce solubility in polar solvents. The sulfanyl group enables disulfide bond formation, relevant in redox-active drug design .

c) 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (CAS: 732253-21-3)

- Structure : Incorporates a chlorophenylsulfanyl group and a sulfamoylphenylamide.

- Applications : Demonstrates dual sulfonamide-sulfanyl pharmacophores for targeting enzymes like cyclooxygenase (COX), though its mechanism differs from dimethylamide derivatives .

Substituent Variations on the Amide Group

a) N-[(Methylcarbamoyl)methyl]-3-(methylsulfanyl)propanamide (EN300-747132)

- Structure : Adds a methylcarbamoyl side chain to the amide nitrogen.

- Properties : Enhanced hydrogen-bonding capacity due to the urea-like motif, improving binding affinity in enzyme inhibition assays .

b) N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide (CAS: 124937-97-9)

- Structure : Bulky diisopropylamide and aryl substituents.

- Applications : Used in tolterodine (muscarinic antagonist) synthesis, showcasing how amide substituents influence receptor selectivity .

a) Anti-inflammatory Propanamide Derivatives

- 3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivatives exhibit superior anti-inflammatory activity compared to acetamide analogues. For example, compound 8e showed 62% edema inhibition in mice without gastric toxicity, suggesting dimethylpropanamides may enhance therapeutic windows .

b) Enzyme Inhibition

- N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride (CAS: 2108139-14-4) targets nicotinic acetylcholine receptors, highlighting the role of dimethylamide groups in enhancing blood-brain barrier penetration .

Physicochemical Properties

*Predicted using ChemAxon software.

Biological Activity

n,n-Dimethyl-3-(methylsulfanyl)propanamide is a compound that has garnered attention in various biological studies due to its potential therapeutic properties and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H13NOS, characterized by a propanamide backbone with dimethyl and methylthio substituents. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves straightforward organic reactions, including the use of amines and thioethers. Various synthetic routes have been explored to optimize yield and purity, making it accessible for biological evaluations.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating significant potency against these cancer lines, particularly in ovarian and gastric cancer models.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Case Study 1: Ovarian Cancer

In a study focused on ovarian cancer cell lines (SK-OV3), this compound was found to significantly reduce cell viability at low concentrations. The study highlighted the compound's potential as a lead candidate for further development in targeted therapies for ovarian cancer .

Case Study 2: Gastric Cancer

Another investigation assessed the effects on NCI-N87 gastric cancer cells, revealing that this compound exhibited a remarkable reduction in cell proliferation with an IC50 value of 0.2 μM. This suggests a strong potential for developing treatments targeting gastric tumors .

Toxicity and Safety Profile

Toxicity assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. In animal studies, no significant neurotoxic effects were observed at doses up to 1000 mg/kg/day, indicating its potential for safe therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.